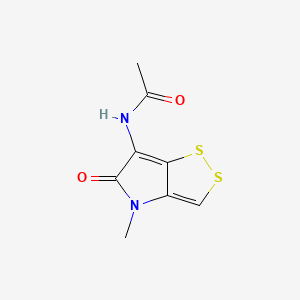

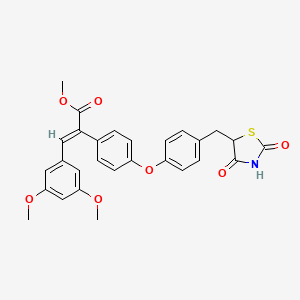

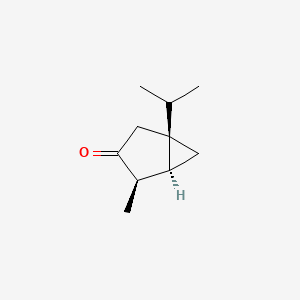

![molecular formula C27H22N4O3S B1682959 1-Methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide CAS No. 364762-86-7](/img/structure/B1682959.png)

1-Methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide

Overview

Description

TD-198946 is a thienoindazole derivative, has been found to be active in the studies as a chondrogenic factor. Cell-sheet technology combined with a thienoindazole derivative small compound TD-198946 for cartilage regeneration. A novel disease-modifying osteoarthritis drug candidate targeting Runx1.

Scientific Research Applications

Cartilage Repair and Regeneration

TD-198946 has been shown to enhance the chondrogenic differentiation of induced pluripotent stem cell-derived mesenchymal stem/stromal cells (iMSCs). This compound improves chondrogenesis in iMSCs, leading to the production of matrix-rich cartilage spheroids with no signs of dedifferentiation, fibrotic cartilage formation, or hypertrophy in vivo . This suggests that TD-198946 could be used to improve cartilage repair and regeneration therapies.

Stem Cell-Based Therapies

The compound has been reported to enhance the chondrogenic induction of human synovial-derived stem cells (hSSCs), a promising cell source for cartilage repair . This enhancement of chondrogenic potential could make TD-198946 a valuable tool in stem cell-based therapies.

Glycosaminoglycan Production

TD-198946 has been found to dose-dependently enhance the production of glycosaminoglycans (GAGs), particularly hyaluronan, in hSSCs . GAGs are essential components of the extracellular matrix in cartilage, so this effect could have implications for improving the quality of engineered cartilage tissue.

NOTCH3 Signaling Pathway

Research has shown that TD-198946 enhances the chondrogenic potential of hSSCs through the NOTCH3 signaling pathway . This pathway is involved in various cellular processes, including cell fate determination, so this effect could have broad implications for cell biology and tissue engineering.

Tissue Engineering

Given its effects on chondrogenesis and GAG production, TD-198946 could be a valuable tool in tissue engineering. For example, it could be used to improve the quality of engineered cartilage tissue for use in regenerative medicine .

Biofabrication

The ability of TD-198946 to enhance the production of controlled-size spheroids from iMSCs could make it useful in biofabrication. These spheroids have the potential to fuse within a few days, meaning they could be used as building blocks for the biofabrication of larger cartilage tissues .

Mechanism of Action

Target of Action

The primary target of TD-198946 is Runx1 , a transcription factor . Runx1 plays a crucial role in chondrogenic differentiation, which is the process by which cells differentiate into chondrocytes, the cells responsible for cartilage formation .

Mode of Action

TD-198946 interacts with its target, Runx1, by regulating its expression . This regulation is crucial as Runx1 expression is typically downregulated in both mouse and human osteoarthritis (OA) cartilage compared to normal tissue . By restoring Runx1 expression, TD-198946 promotes chondrogenic differentiation without promoting hypertrophy .

Biochemical Pathways

TD-198946 affects the NOTCH3 signaling pathway . This pathway is associated with cell differentiation and development. By enhancing the NOTCH3 signaling pathway, TD-198946 boosts the chondrogenic potential of human synovium-derived stem cells (hSSCs) .

Result of Action

TD-198946 has been shown to induce chondrogenic differentiation without promoting hypertrophy in cell and metatarsal organ cultures . When administered directly into the joint space, it successfully prevents and repairs degeneration of the articular cartilage .

Action Environment

The action of TD-198946 is influenced by the environment within the joint space where it is administered . The compound has been shown to be effective in a surgically-induced mouse model of OA . .

properties

IUPAC Name |

1-methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-31-24-17(14-29-31)7-13-21-23(24)27(35-25(21)26(28)32)34-20-11-9-19(10-12-20)33-15-18-8-6-16-4-2-3-5-22(16)30-18/h2-6,8-12,14H,7,13,15H2,1H3,(H2,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAMAWMLTUNPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCC3=C(SC(=C32)OC4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5)C(=O)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

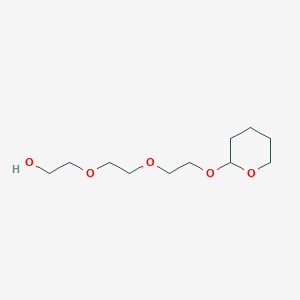

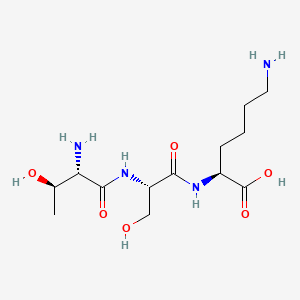

![(1S,4R,5S,6R,7R,8R)-6-Acetyloxy-7-amino-4-carbamoyl-4-hydroxy-8-phosphonooxy-9-oxa-3-thiabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1682879.png)